N-Hydroxy-1,5-dimethylpyrazole-4-carbimidoyl Chloride
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Overview
Description
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.6 g/mol . It is known for its unique structure, which includes a pyrazole ring substituted with hydroxy, methyl, and carbonimidoyl chloride groups. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and chemical engineering would apply to scale up the production process if needed.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonimidoyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxo derivatives, while substitution of the chloride group can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and carbonimidoyl chloride groups are likely involved in forming covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. Specific pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole: Lacks the hydroxy and carbonimidoyl chloride groups, making it less reactive.
N-hydroxy-1H-pyrazole: Contains the hydroxy group but lacks the methyl and carbonimidoyl chloride groups.
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the carbonimidoyl chloride group.
Uniqueness
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. This makes it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
N-hydroxy-1,5-dimethylpyrazole-4-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-4-5(6(7)9-11)3-8-10(4)2/h3,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYZLWGGLSQRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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